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Introduction

Acoramidis hydrochloride (formerly AG10) is a potent and selective small molecule stabilizer
of transthyretin (TTR), a protein that can dissociate, misfold, and aggregate into amyloid fibrils,
leading to transthyretin amyloidosis (ATTR). This technical guide provides an in-depth overview
of the in-vitro studies that have elucidated the efficacy of acoramidis in preventing the
dissociation of the TTR tetramer, the rate-limiting step in ATTR pathogenesis. The following
sections detail the mechanism of action, experimental protocols used in its evaluation, and
guantitative data from key in-vitro assays.

Acoramidis is designed to mimic the stabilizing effect of the naturally occurring, protective
T119M TTR variant. It binds to the thyroxine-binding sites of the TTR tetramer, forming
hydrogen bonds that reinforce the protein's native quaternary structure. This stabilization
prevents the dissociation of the tetramer into pathogenic monomers.

Mechanism of Action: TTR Stabilization

Acoramidis acts as a kinetic stabilizer of the TTR tetramer. The dissociation of the native TTR
tetramer into monomers is the initial and rate-limiting step in the amyloidogenic cascade. These
monomers can then misfold and aggregate into soluble oligomers, protofilaments, and
ultimately insoluble amyloid fibrils that deposit in various tissues, causing organ dysfunction. By
binding to the two thyroxine-binding pockets of the TTR tetramer, acoramidis stabilizes the
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protein's native structure, significantly slowing the rate of tetramer dissociation and thereby
inhibiting the entire amyloidogenic process.
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Mechanism of Acoramidis in TTR stabilization.

Quantitative In Vitro Efficacy Data

The in-vitro efficacy of acoramidis has been quantified using various biophysical and
biochemical assays. The following tables summarize the key quantitative data from these
studies, including comparisons with another TTR stabilizer, tafamidis.

Table 1: Transthyretin Stabilization by Acoramidis in In
Vitro Assays
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Assay Type Metric Acoramidis Tafamidis Reference
Fluorescent Not directly
] TTR Occupancy _

Probe Exclusion 102% compared at this  [1]

(at 10 uMm) ]
(FPE) concentration
TTR Occupancy
(at clinical trough 103 + 13% 71+ 14% [2]
concentration)
TTR Occupancy
(at clinical peak Not applicable 87 £ 14% [2]
concentration)

o Not directly

TTR Stabilization i
Western Blot 99.6% compared at this  [1]

(at 10 uMm) ]

concentration
TTR Stabilization
(at clinical trough 93 + 14% 36+13% [2]
concentration)
TTR Stabilization
(at clinical peak Not applicable 49 + 14% [2]
concentration)
Phase 2 Study TTR Stabilization ]
> 90% Not applicable [31[4]

(ex vivo)

(trough)

TTR Stabilization

> 90% Not applicable [31[4]
(peak)
Open-Label
) Mean TTR
Extension Study o )
] Stabilization 99% Not applicable [3]
(ex vivo, Month
(FPE)

45)

Table 2: Binding Affinity and Kinetics of Acoramidis to
Transthyretin
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Assay Type Parameter Acoramidis Tafamidis Reference

Surface Plasmon o -
Binding Affinity

Resonance 193 nM Not specified [1]
(Kapp)
(SPR)
Association Rate 1.3+ 0.3 x 1076 -~
Not specified [1]
(kon) M-1s—1
Dissociation N
0.02+£0.002 s Not specified [1]
Rate (koff)

) ) ~4 times longer -
Residence Time o Not specified [5]
than tafamidis

Microscale ] )
) o o ~4 times higher N
Thermophoresis Binding Affinity o Not specified [2][5]
than tafamidis
(MST)

Experimental Protocols

Detailed, step-by-step protocols for the in-vitro assays used to characterize acoramidis are
often proprietary. However, based on the available scientific literature, the principles and
general methodologies of the key experiments can be described as follows.

Fluorescent Probe Exclusion (FPE) Assay

This assay measures the occupancy of the thyroxine-binding sites on the TTR tetramer by a
stabilizer. A fluorescent probe that binds to these sites is added to a sample containing TTR. If
a stabilizer like acoramidis is present and bound to TTR, it will prevent the fluorescent probe
from binding, resulting in a lower fluorescence signal. The degree of signal reduction is
proportional to the level of TTR stabilization.

General Protocol:

o Sample Preparation: Plasma or serum samples containing TTR are incubated with varying
concentrations of acoramidis or a vehicle control.

o Probe Addition: A specific fluorescent probe is added to the samples.
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¢ Incubation: The mixture is incubated to allow for competitive binding to the TTR thyroxine-

binding sites.

+ Fluorescence Measurement: The fluorescence intensity of the samples is measured using a

fluorometer.

« Data Analysis: The percentage of TTR stabilization is calculated by comparing the
fluorescence of the acoramidis-treated samples to the control samples.

Fluorescent Probe Exclusion (FPE) Assay Workflow
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Fluorescent Probe Exclusion (FPE) Assay Workflow.

Western Blot Assay for TTR Tetramer Dissociation

This assay directly quantifies the amount of stable TTR tetramer that remains after subjecting
the protein to conditions that promote dissociation, such as low pH. A more effective stabilizer
will result in a higher proportion of TTR remaining in its tetrameric form.

General Protocol:
o Sample Treatment: Plasma or serum samples are incubated with acoramidis or a control.
 Acidification: The samples are acidified to a low pH to induce TTR tetramer dissociation.

o Neutralization and Cross-linking: The reaction is stopped by neutralization, and the proteins
are cross-linked to preserve their quaternary structure.

o SDS-PAGE: The samples are separated by size using sodium dodecyl sulfate-
polyacrylamide gel electrophoresis (SDS-PAGE) under non-denaturing conditions.

e Immunoblotting: The separated proteins are transferred to a membrane and probed with an
antibody specific for TTR.

o Detection and Quantification: The bands corresponding to the TTR tetramer and monomer
are detected, and their intensities are quantified to determine the percentage of stabilized
TTR.
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Western Blot for TTR Stabilization Workflow
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Western Blot for TTR Stabilization Workflow.

Conclusion
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The in-vitro data for acoramidis hydrochloride robustly demonstrate its efficacy as a potent
stabilizer of the transthyretin tetramer. Through various assays, it has been shown to achieve
near-complete TTR stabilization at clinically relevant concentrations, outperforming earlier
generation stabilizers in several key metrics. The high binding affinity and long residence time
of acoramidis on the TTR tetramer contribute to its superior stabilizing effect. These in-vitro
findings provide a strong scientific foundation for its clinical development and use in the
treatment of transthyretin amyloidosis. Further research may focus on the long-term effects of
this high degree of stabilization on TTR biology and clinical outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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